molecular formula C8H7BrO2 B058166 3-Bromo-5-methylbenzoic acid CAS No. 58530-13-5

3-Bromo-5-methylbenzoic acid

Cat. No.: B058166
CAS No.: 58530-13-5
M. Wt: 215.04 g/mol
InChI Key: NWOMVQDBDBUANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Aromatic Compounds : 3-Bromo-5-methylbenzoic acid is used in the synthesis of various aromatic compounds, such as those found in calichemicin antibiotics (Laak & Scharf, 1989).

  • Structure-Property Relationships : Studies have explored the structure-property relationships in halogenbenzoic acids, which include compounds like this compound. These studies are significant in understanding the thermodynamics of sublimation, fusion, vaporization, and solubility, which are crucial for pharmaceutical and chemical applications (Zherikova et al., 2016).

  • Pharmacology and Biomedical Applications : Various derivatives of this compound are synthesized and evaluated for their pharmacological properties, such as in the synthesis of anti-cancer drugs (Cao Sheng-li, 2004).

  • Synthesis of Novel Compounds : this compound serves as an intermediate in synthesizing complex organic compounds, which could have applications in developing new materials or drugs (Chapman et al., 1971).

  • Synthesis of Chlorantraniliprole : This compound is used in the synthesis of chlorantraniliprole, a pesticide, highlighting its role in agricultural chemistry (Zheng Jian-hong, 2012).

  • Lichen-Derived Monoaromatic Compounds : Research on lichen-derived monoaromatic compounds, including derivatives of this compound, indicates their potential in pharmacological applications such as antioxidant, antifungal, and antiviral properties (Thanh-Hung Do et al., 2022).

  • Photosensitizer in Photodynamic Therapy : Derivatives of this compound have been studied for their potential as photosensitizers in photodynamic therapy, particularly in treating cancer (Pişkin et al., 2020).

Safety and Hazards

3-Bromo-5-methylbenzoic acid is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-bromo-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOMVQDBDBUANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392432
Record name 3-bromo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58530-13-5
Record name 3-bromo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-5-METHYLBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of KMnO4 (39.3 g, 249 mmol) in water (600 mL) was added slowly to a solution of (3-bromo-5-methylphenyl)methanol (25.0 g, 124 mmol) in acetone (500 mL), then the mixture was kept at reflux for 60 min. After cooled to room temperature, the mixture was acidified with HCl (2N, 100 mL). The brown precipitate was dissolved by adding a solution of saturated sodium bicarbonate (100 mL), and then acetone was concentrated in vacuum. Ammonia (150 mL) was added. The mixture was filtered over Celite and acidified with concentrated HCl. The product was extracted with diethyl ether (3×150 mL), the combined organic phases were dried (Na2SO4) and concentrated in vacuum to obtain 16.0 g of the acid 3-bromo-5-methylbenzoic acid as white crystals (yield: 60%). 1H NMR (400 MHz, CDCl3): δ 8.05 (s, 1 H), 7.85-7.84 (m, 1 H), 7.58 (s, 1 H), 2.40 (s, 3 H).
Name
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-bromo-3,5-dimethylbenzene (15 g, 81 mmol, 1.0 eq) in a mixture of pyridine (133 mL) and H2O (83 mL) was heated to 80° C. KMnO4 (25.6 g, 162 mmol, 2.0 eq) was added in portions over 45 min. After the addition was completed, heating was continued at 80° C. for 1.5 h. The hot solution was then filtered, and the filtrate was acidified by addition of concentrated hydrochloric acid. The aqueous solution was extracted with EtOAc and the combined organic extracts washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo. The residue was purified by column chromatography (CH2Cl2: MeOH, 80:1 to 40:1) to give the title compound as a white solid (5.2 g, 29%)
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Name
Quantity
25.6 g
Type
reactant
Reaction Step Two
Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-methylbenzoic acid
Reactant of Route 2
3-Bromo-5-methylbenzoic acid
Reactant of Route 3
3-Bromo-5-methylbenzoic acid
Reactant of Route 4
3-Bromo-5-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.